molecular formula C25H22O10 B192383 Silychristin CAS No. 33889-69-9

Silychristin

Katalognummer: B192383
CAS-Nummer: 33889-69-9
Molekulargewicht: 482.4 g/mol
InChI-Schlüssel: BMLIIPOXVWESJG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

Silychristin and its Derivatives

This compound has antioxidant properties, and its ability to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is nearly 14 times higher than that of silybin and approximately 1.5 times lower than that of its oxidized derivative 2,3-dehydrosilybin .

This compound can be used to create several derivatives :

  • 2,3-Dehydrothis compound A Synthesized by oxidation of this compound with gaseous oxygen in DMSO in the presence of triethylamine .
  • Anhydrothis compound Prepared from this compound by reflux in HCl/EtOH .
  • Isothis compound Isolated from silymarin by chromatography on an ASAHIPAK GS-310 20f column .

This compound Metabolism

As a polyphenol, this compound is subject to first-pass metabolism, primarily involving conjugation . In vivo and in vitro studies have explored this compound metabolism, including sulfation by aryl sulfotransferase (AST) .

This compound and Multidrug Resistance

This compound A and 2,3-dehydrothis compound A can modulate multidrug resistance by direct inhibition of P-glycoprotein (P-gp). In contrast, anhydrothis compound and isothis compound modulate multidrug resistance by downregulating the expression of transmembrane efflux pumps .

Biologische Aktivität

Silychristin, a flavonolignan predominantly found in the seeds of Silybum marianum (milk thistle), has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activities of this compound, supported by recent research findings and data tables.

This compound is one of the key components of silymarin, which consists of several flavonolignans. Its chemical structure features a distinctive oxeran ring that is crucial for its biological activity. The compound can exist in various forms, including its derivatives such as 2,3-dehydrothis compound and anhydrothis compound.

Antioxidant Activity

This compound exhibits potent antioxidant properties. Various studies have employed assays such as the Folin-Ciocalteu reduction, DPPH (2,2-diphenyl-1-picrylhydrazyl), and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging to evaluate its efficacy.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
This compound4.55.0
2,3-Dehydrothis compound3.03.5
Anhydrothis compound6.07.0

Research indicates that this compound and its derivatives are more effective antioxidants than silybin, another prominent component of silymarin .

Anti-Inflammatory Effects

This compound has demonstrated significant anti-inflammatory activity. In vitro studies show that it inhibits the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages and collagenase activity more effectively than standard inhibitors . This suggests potential applications in treating inflammatory diseases and as an ingredient in cosmeceuticals.

Modulation of Multidrug Resistance

One of the notable findings regarding this compound is its ability to modulate multidrug resistance (MDR) in cancer cells. It has been shown to inhibit P-glycoprotein (P-gp), a critical efflux pump associated with drug resistance in cancer therapy. The inhibition occurs in a concentration-dependent manner, making this compound a candidate for reversing doxorubicin resistance in ovarian carcinoma cells .

Antidiabetic Properties

This compound exhibits potential antidiabetic effects by inhibiting α-glucosidase activity, which may help manage blood glucose levels in type II diabetes mellitus . Additionally, it has been reported to enhance insulin secretion and decrease glucose content in diabetic rat models.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines through oxidative stress mechanisms and modulation of signaling pathways associated with cell survival . The compound's low cytotoxicity towards normal cells enhances its appeal as a therapeutic agent.

Case Studies and Clinical Research

  • Case Study on Insulin Secretion : In a study involving diabetic rats, administration of this compound resulted in a significant increase in insulin levels and a corresponding decrease in blood glucose levels compared to control groups .
  • Clinical Trials on Cancer : Preliminary clinical trials have indicated that patients receiving silymarin extracts containing this compound showed improved liver function markers and reduced side effects from chemotherapy treatments .

Q & A

Basic Research Questions

Q. What analytical methods are most reliable for quantifying Silychristin in plant extracts, and how can researchers validate their accuracy?

this compound quantification typically employs High-Performance Liquid Chromatography (HPLC) paired with UV-Vis detection or mass spectrometry. For validation, researchers should use standardized regression models to correlate compound concentrations with chromatographic peak areas. For instance, linear regression equations derived from silybin A and B content can predict this compound levels (e.g., This compound=0.56169+0.909663×Silybin A+0.092599×Silybin B\text{this compound} = 0.56169 + 0.909663 \times \text{Silybin A} + 0.092599 \times \text{Silybin B}) . Cross-validation via nuclear magnetic resonance (NMR) spectroscopy is recommended to confirm structural integrity, as demonstrated by distinct proton signals (e.g., 5.55 ppm for this compound) .

Q. How can researchers distinguish this compound from structurally similar flavonoids like silybin or silydianin in complex matrices?

Differentiation requires a combination of chromatographic and spectroscopic techniques. HPLC with diode-array detection (DAD) can separate flavonoids based on retention times and UV spectra, while NMR analysis resolves structural ambiguities. For example, this compound’s unique 1H^1\text{H} NMR signal at 5.55 ppm distinguishes it from silybin A (7.10 ppm) and silydianin (2.90 ppm) . Factor analysis of spectrophotometric data can also resolve overlapping absorption profiles .

Q. What are the key challenges in isolating high-purity this compound, and how can they be mitigated?

Co-elution with isomers (e.g., isothis compound) and matrix interference from plant phenolics are primary challenges. Countercurrent chromatography (CCC) or preparative HPLC with gradient elution improves separation efficiency. Purity validation should include mass spectrometry (MS) for molecular weight confirmation and differential scanning calorimetry (DSC) to assess crystallinity .

Advanced Research Questions

Q. How can thermodynamic dissociation constants (pKapK_apKa​) of this compound be experimentally determined, and what implications do these values have for its bioavailability?

Potentiometric titration coupled with regression analysis is a robust method. Researchers titrate this compound in aqueous-organic solvents (e.g., methanol-water mixtures) and apply nonlinear regression models to calculate pKapK_a. For example, Meloun et al. (2003) derived pKapK_a values for flavonolignans using spectrophotometric data, revealing this compound’s weak basicity (near-neutral pKapK_a), which influences its solubility and membrane permeability .

Q. What experimental designs are optimal for studying this compound’s inhibitory effects on membrane transporters like MCT8?

In vitro assays using fibroblast cell lines with MCT8 mutations (e.g., p.F501del) are critical. Researchers should measure 3H^3\text{H}-labeled thyroid hormone (T3) uptake in the presence of this compound (10 µM), using MTT and Bradford assays to control for cytotoxicity and protein content. Two-way ANOVA with Bonferroni post-hoc tests validates statistical significance, as shown in studies where this compound reduced T3 uptake by 50–70% .

Q. How can contradictions in reported bioactivity data for this compound (e.g., antioxidant vs. pro-oxidant effects) be systematically addressed?

Contradictions often arise from context-dependent redox behavior. Researchers should:

  • Standardize experimental conditions (e.g., oxygen tension, pH, and co-solvents).
  • Use electron paramagnetic resonance (EPR) to detect free radical scavenging vs. generation.
  • Compare results across multiple cell lines (e.g., hepatocytes vs. cancer cells) to identify tissue-specific effects. Meta-analyses of dose-response curves and redox potential measurements can reconcile discrepancies .

Q. What computational approaches are suitable for modeling this compound’s interactions with cytochrome P450 enzymes, and how do these predictions align with in vitro data?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding affinities to CYP3A4 or CYP2C9 isoforms. In vitro validation requires hepatic microsome assays with LC-MS/MS to quantify metabolite formation. Discrepancies between in silico and experimental data may arise from conformational flexibility of flavonolignans, necessitating free-energy perturbation (FEP) calculations for refinement .

Q. Methodological Guidance

Q. How should researchers design a study to investigate synergistic effects between this compound and other silymarin constituents?

Use a factorial design with varying ratios of this compound, silybin, and silydianin. Measure outcomes (e.g., hepatoprotective activity in acetaminophen-induced toxicity models) and apply response surface methodology (RSM) to model interactions. Isobolographic analysis quantifies synergy, where combination indices (CI) <1 indicate potentiation .

Q. What statistical methods are recommended for analyzing multivariate data in this compound pharmacokinetic studies?

Non-compartmental analysis (NCA) estimates AUC and half-life, while mixed-effects modeling (e.g., NONMEM) accounts for inter-subject variability. Principal component analysis (PCA) reduces dimensionality in metabolomic datasets, and partial least squares (PLS) regression correlates plasma concentrations with metabolic outcomes .

Q. How can researchers ensure reproducibility in this compound extraction protocols across different laboratories?

Adhere to the International Council for Harmonisation (ICH) Q2(R1) guidelines for method validation. Document critical parameters (e.g., solvent polarity, temperature, and extraction time) and share raw datasets (e.g., HPLC chromatograms) via repositories like Zenodo. Inter-laboratory ring trials using standardized reference materials (e.g., NIST SRM 3258) enhance consistency .

Eigenschaften

IUPAC Name

3,5,7-trihydroxy-2-[7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1-benzofuran-5-yl]-2,3-dihydrochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22O10/c1-33-18-6-10(2-3-15(18)28)23-14(9-26)13-4-11(5-17(30)25(13)35-23)24-22(32)21(31)20-16(29)7-12(27)8-19(20)34-24/h2-8,14,22-24,26-30,32H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMLIIPOXVWESJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2C(C3=C(O2)C(=CC(=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)O)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60865692
Record name 3,5,7-Trihydroxy-2-[7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1-benzofuran-5-yl]-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60865692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Silicristin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033953
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

33889-69-9
Record name Silicristin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033953
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

174 - 176 °C
Record name Silicristin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033953
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.